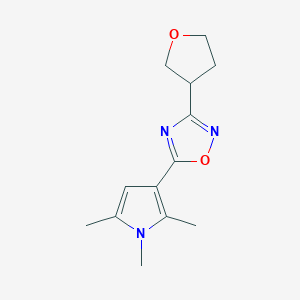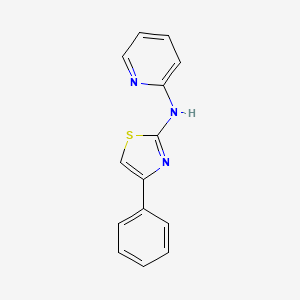
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CP-PP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative, which means that it contains a six-membered ring structure with two nitrogen atoms. CP-PP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of the human body.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors. Specifically, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to interact with serotonin receptors, dopamine receptors, and adrenergic receptors. These interactions can lead to changes in neurotransmitter release and neuronal activity, which can have a range of effects on the body.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the stimulation of smooth muscle contraction. These effects have been studied in a variety of contexts, including studies of the central nervous system, cardiovascular system, and gastrointestinal system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine for use in lab experiments is its ability to modulate neurotransmitter release. This makes it a valuable tool for researchers studying the central nervous system and related disorders. Additionally, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have a range of effects on other physiological systems, making it a versatile compound for use in a variety of research contexts.
One limitation of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is that its exact mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound. Additionally, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has not been extensively studied in humans, so its safety and efficacy in clinical contexts are not well-established.
Future Directions
There are many potential future directions for research involving 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine. By modifying the structure of this compound, researchers may be able to create new drugs with more specific effects on various physiological systems.
Another area of interest is the use of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine in the treatment of various disorders. For example, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been studied as a potential treatment for depression, anxiety, and other mood disorders. Further research in this area could lead to the development of new and more effective treatments for these conditions.
Overall, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is a valuable tool for researchers studying various aspects of the human body. Its ability to modulate neurotransmitter release and affect other physiological systems makes it a versatile compound with many potential applications in scientific research.
Synthesis Methods
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with 3-pyridinecarboxylic acid, followed by cyclization with piperazine. Another method involves the reaction of 4-chlorobenzylamine with 3-pyridinecarboxylic acid, followed by cyclization with piperazine. Both of these methods have been shown to be effective in producing high yields of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine.
Scientific Research Applications
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been used in a wide range of scientific research applications, including studies of the central nervous system, cardiovascular system, and gastrointestinal system. This compound has been found to have a range of effects on these systems, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the stimulation of smooth muscle contraction.
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-3-5-15(6-4-14)19-8-10-20(11-9-19)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEQXAUAEKMHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)

![methyl 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5621114.png)
![(1-methyl-1H-imidazol-2-yl)[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5621115.png)

![3,4-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5621133.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-methoxybenzyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5621147.png)
![5-[5-(3-methoxyphenyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5621160.png)
![5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine](/img/structure/B5621165.png)

![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)
![4-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5621185.png)